molecular formula C10H10O3 B8633442 3-Hydroxy-4-methoxycinnamaldehyde CAS No. 110037-35-9

3-Hydroxy-4-methoxycinnamaldehyde

Cat. No.: B8633442
CAS No.: 110037-35-9
M. Wt: 178.18 g/mol
InChI Key: LBRCSWZZLJVBKB-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-4-methoxyphenyl)prop-2-enal is a natural product found in Tarenna attenuata, Tamarix nilotica, and other organisms with data available.

Properties

CAS No.

110037-35-9

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)prop-2-enal

InChI

InChI=1S/C10H10O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h2-7,12H,1H3

InChI Key

LBRCSWZZLJVBKB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=CC=O)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium acetate (58 mg, 0.257 mmol), tri(p-tolyl) phosphine (157 mg, 0.515 mmol), 3-hydroxy-4-methoxycinnamic acid (5.00 g, 25.7 mmol) and pivalic acid anhydride (14.4 g, 77.2 mmol) were added thereto, and thereafter the mixture was bubbled with nitrogen gas for 30 minutes to substitute nitrogen gas completely for the gas in the system of reaction, whereby the system was filled with nitrogen gas. Next, hydrogen gas was added thereinto to substitute hydrogen gas for the gas in the system, and then the mixture was stirred under hydrogen pressure of 3.4 MPa at 80° C. for 24 hours for reaction. Thus obtained reaction solution was concentrated under reduced pressure to remove tetrahydrofuran by vaporization. The remaining residue was subjected to a purification process with a silica gel column chromatography (eluting solvent: toluene/ethyl acetate=4/1) to obtain 3-hydroxy-4-methoxycinnamaldehyde (2.26 g, 12.7 mmol, yield: 49%).
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14.4 g
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58 mg
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157 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-4-methoxycinnamaldehyde
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-4-methoxycinnamaldehyde
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-4-methoxycinnamaldehyde
Reactant of Route 4
3-Hydroxy-4-methoxycinnamaldehyde
Reactant of Route 5
3-Hydroxy-4-methoxycinnamaldehyde
Reactant of Route 6
3-Hydroxy-4-methoxycinnamaldehyde

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